molecular formula C13H11FN4O3 B2612227 (3,5-Dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide CAS No. 1436030-00-0

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide

Cat. No.: B2612227
CAS No.: 1436030-00-0
M. Wt: 290.254
InChI Key: JAQWQGRPOCNWRX-UHFFFAOYSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazole rings are found in many biologically active compounds and are a focus of research in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, a cyanamide group, and a nitrophenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole ring, the cyanamide group, and the nitrophenyl group. Each of these functional groups can undergo a variety of chemical reactions .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One study discusses the development of a water-soluble neurokinin-1 receptor antagonist, highlighting the compound's efficacy in pre-clinical tests for emesis and depression. The synthesis involves the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit, showcasing an innovative approach to enhancing solubility and bioactivity in drug development (Harrison et al., 2001).

Antitumor Agent Synthesis

Another research effort details the synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents. This work highlights the chemical strategies for constructing compounds with potential therapeutic effects against cancer, underscoring the role of substituent variation in modulating biological activity (Lin & Kasina, 1981).

DNA Methylation and Cellular Effects

Research on the methylation of DNA in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine explores the chemical mechanisms underlying DNA modification and its biological consequences. This study emphasizes the impact of cellular thiol concentrations on methylation extent and identifies the 6-oxygen atom of guanine as a methylation site (Lawley & Thatcher, 1970).

Metabolic Stability Enhancement

Investigations into the metabolic stability of dual angiotensin and endothelin receptor antagonists reveal strategies to reduce site-specific CYP3A-mediated metabolism. This research is crucial for improving the pharmacokinetic profiles of therapeutic agents, demonstrating the importance of structural modifications to achieve desired biological outcomes (Zhang et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it would interact with biological targets in the body. The exact mechanism would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through laboratory testing. This could include testing for toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, materials science, or other fields. This would involve synthesizing the compound, characterizing its properties, and testing its performance in various applications .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O3/c1-8-11(9(2)21-16-8)6-17(7-15)10-3-4-12(14)13(5-10)18(19)20/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWQGRPOCNWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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